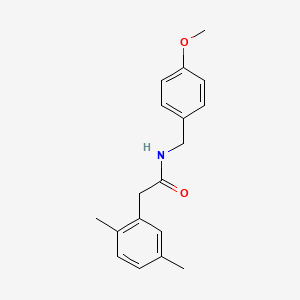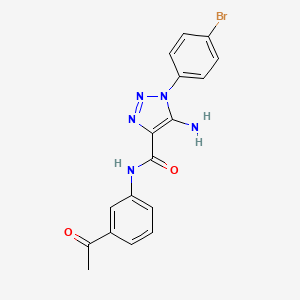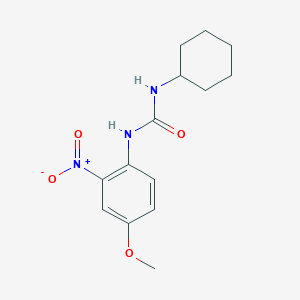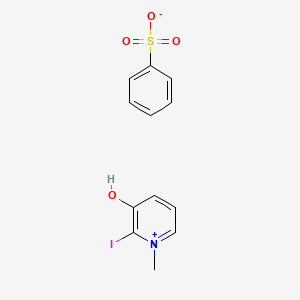![molecular formula C20H25ClN2O4S B5155336 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-isobutylglycinamide](/img/structure/B5155336.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-isobutylglycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-isobutylglycinamide, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has shown promising results in preclinical studies and has been investigated for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
作用机制
The mechanism of action of N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-isobutylglycinamide involves the inhibition of HDACs, which leads to the accumulation of acetylated histones and altered gene expression. This altered gene expression can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells. Additionally, N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-isobutylglycinamide has been shown to inhibit the activity of other enzymes, such as topoisomerases and cyclin-dependent kinases, which may also contribute to its anticancer effects.
Biochemical and Physiological Effects:
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-isobutylglycinamide has been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that is critical for tumor growth and metastasis. In addition, N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-isobutylglycinamide has been shown to enhance the activity of other anticancer agents, such as radiation and chemotherapy.
实验室实验的优点和局限性
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-isobutylglycinamide has several advantages for lab experiments, including its ability to inhibit HDACs and alter gene expression in cancer cells. However, it also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity to normal cells.
未来方向
There are several future directions for research on N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-isobutylglycinamide, including:
1. Investigating the potential of N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-isobutylglycinamide in combination with other anticancer agents, such as immunotherapies or targeted therapies.
2. Exploring the potential of N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-isobutylglycinamide in the treatment of other diseases, such as neurodegenerative disorders.
3. Developing new synthetic routes to improve the yield and purity of N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-isobutylglycinamide.
4. Investigating the potential of N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-isobutylglycinamide in combination with other HDAC inhibitors to enhance its anticancer effects.
5. Investigating the pharmacokinetics and pharmacodynamics of N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-isobutylglycinamide in animal models and humans to optimize dosing and minimize toxicity.
In conclusion, N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-isobutylglycinamide is a small molecule inhibitor that has shown promising results in preclinical studies for its potential therapeutic applications in cancer treatment. Its mechanism of action involves the inhibition of HDACs and altered gene expression, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells. While it has several advantages for lab experiments, it also has some limitations, and there are several future directions for research on this compound.
合成方法
The synthesis of N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-isobutylglycinamide involves multiple steps, starting with the reaction of 4-chlorobenzenesulfonyl chloride with 4-ethoxyaniline to form N-(4-chlorobenzenesulfonyl)-4-ethoxyaniline. This intermediate is then reacted with isobutyl chloroformate and glycine to yield N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-isobutylglycinamide. The purity of the compound is typically assessed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-isobutylglycinamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression. HDAC inhibitors have been investigated as potential cancer therapeutics due to their ability to induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
属性
IUPAC Name |
2-(N-(4-chlorophenyl)sulfonyl-4-ethoxyanilino)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O4S/c1-4-27-18-9-7-17(8-10-18)23(14-20(24)22-13-15(2)3)28(25,26)19-11-5-16(21)6-12-19/h5-12,15H,4,13-14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPOZUWYZSGGDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NCC(C)C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N-(2-methylpropyl)glycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-bromophenyl)(phenyl)methyl]urea](/img/structure/B5155261.png)
![1-[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5155270.png)



![N-[5-(1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5155288.png)


![3-{[(4-acetylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5155319.png)
![4-(4-ethoxyphenyl)-1-ethyl-7-methyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5155329.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5155346.png)

![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}propanamide](/img/structure/B5155363.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5155369.png)